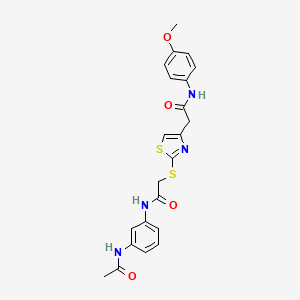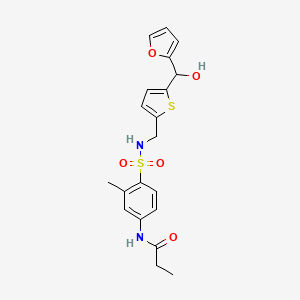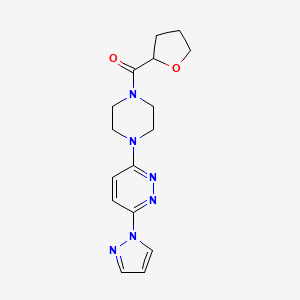![molecular formula C18H18N6O3S B2665970 Ethyl 2-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 905781-34-2](/img/structure/B2665970.png)
Ethyl 2-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . The 1,2,4-triazole ring in this compound contains two carbon and three nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, the reaction of a similar compound did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Evaluation
A study by Bhoi et al. (2016) highlights the microwave-assisted synthesis of novel derivatives related to Ethyl 2-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate, focusing on benzothiazole derivatives. These compounds were evaluated for their antibacterial, antioxidant, and antitubercular activities, demonstrating the potential for therapeutic applications. The study emphasizes the efficiency of microwave-assisted methods in synthesizing complex derivatives with significant biological activities (Bhoi, Borad, Pithawala, & Patel, 2016).
Nitrogen-Bridged C-Nucleosides Synthesis
Research by Khadem et al. (1989) on derivatives of this compound involved the synthesis of nitrogen-bridged purine-like C-nucleosides. This work contributes to the field of nucleoside analogs, which are crucial in the development of antiviral and anticancer drugs (Khadem, Kawai, & Swartz, 1989).
Asymmetric Synthesis of Chiral Building Blocks
Hirai et al. (1992) explored the asymmetric intramolecular Michael reaction for the construction of chiral building blocks, crucial for enantioselective alkaloid synthesis. This research provides insights into how derivatives of this compound can be utilized in the synthesis of complex, bioactive alkaloids (Hirai, Terada, Yamazaki, & Momose, 1992).
Novel Heterocyclic Compound Synthesis
Mohamed (2021) detailed the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, emphasizing the strategic use of ethyl 2-(benzo[d]thazol-2-yl)acetate in producing new compounds with potential biological activities. This work underscores the versatility of this compound derivatives in heterocyclic chemistry (Mohamed, 2021).
Antimicrobial Activity of Quinazoline Derivatives
Desai et al. (2007) synthesized and evaluated new quinazoline derivatives, derived from Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, for their antimicrobial activities. The study contributes to the ongoing search for new antimicrobial agents, highlighting the potential of this compound in the development of novel therapeutics (Desai, Shihora, & Moradia, 2007).
Propriétés
IUPAC Name |
ethyl 2-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c1-2-27-17(26)13-5-3-4-6-14(13)21-15(25)11-28-18-23-22-16(24(18)19)12-7-9-20-10-8-12/h3-10H,2,11,19H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOUHCTYLXIKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[4-[(4-methoxynaphthalen-1-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2665888.png)


![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2665891.png)

![N-cyano-N-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2665893.png)
![8-(4-Ethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2665896.png)

![5-(4-hydroxypiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665901.png)
![[(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2665903.png)



![(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one](/img/structure/B2665910.png)